5-bromo-2-methoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-methoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide is a complex organic compound with a molecular formula of C19H21BrN2O3. This compound is characterized by the presence of a bromine atom, a methoxy group, and a carbamothioyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide typically involves multiple steps, starting with the bromination of 2-methoxybenzamide. The brominated intermediate is then reacted with 3-(pentanoylamino)phenyl isothiocyanate under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-2-methoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-bromo-2-formyl-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide, while substitution of the bromine atom with an amine can yield 5-amino-2-methoxy-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide .
Wissenschaftliche Forschungsanwendungen
5-bromo-2-methoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 5-bromo-2-methoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-2-chloro-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide: Similar structure but with a chlorine atom instead of a methoxy group.
5-bromo-2-methoxy-3-nitropyridine: Similar structure but with a nitro group instead of the carbamothioyl group.
Uniqueness
5-bromo-2-methoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications .
Eigenschaften
Molekularformel |
C20H22BrN3O3S |
---|---|
Molekulargewicht |
464.4 g/mol |
IUPAC-Name |
5-bromo-2-methoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C20H22BrN3O3S/c1-3-4-8-18(25)22-14-6-5-7-15(12-14)23-20(28)24-19(26)16-11-13(21)9-10-17(16)27-2/h5-7,9-12H,3-4,8H2,1-2H3,(H,22,25)(H2,23,24,26,28) |
InChI-Schlüssel |
JHNDAGUNFMPKBH-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)OC |
Kanonische SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.